molecular formula C11H13N3O6 B1245169 Mikimopine

Mikimopine

Cat. No. B1245169
M. Wt: 283.24 g/mol
InChI Key: XGCZNSAJOHDWQS-MGAKOFKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mikimopine is a natural product found in Nicotiana tabacum with data available.

Scientific Research Applications

Discovery and Structural Analysis

  • Mikimopine Identification : this compound was first isolated from hairy roots of tobacco induced by Agrobacterium rhizogenes, identified as (4 R,7 S)-4-(2-carboxylethyl)-4,5,6,7-tetrahydroimidazo[4,5,- c]pyridine-4,6-dicarboxylic acid (Isogai et al., 1990).
  • Conformational Analysis : Molecular dynamics calculations provided insights into the natural product this compound and its lactam, aligning well with NMR data (Nakamura et al., 1991).

Role in Plant Transformation and Allelopathy

  • Influence on Alkaloid Production : this compound influences alkaloid production in root cultures of Hyoscyamus albus. It enhances alkaloid production in hairy roots, showing potential utility in plant secondary metabolite research (Sauerwein & Wink, 1993).
  • Transgenic Plant Applications : this compound synthase gene (mis) was identified in Agrobacterium rhizogenes, facilitating the production of this compound in transgenic tobacco plants. This illustrates this compound's role in genetic engineering and plant biotechnology (Suzuki et al., 2001).
  • Allelopathic Properties : this compound exhibits allelopathic properties, affecting the germination and growth of Lepidium sativum seeds. This suggests a potential role in studying plant-plant interactions and natural herbicide development (Sauerwein & Wink, 1993).

Horticultural and Agricultural Applications

  • Enhancing Plant Traits : this compound-type strains of Agrobacterium rhizogenes have been used in generating transgenic plants with altered traits such as dwarfism and increased root branching. This showcases this compound's role in horticultural breeding and crop improvement (Koike et al., 2003).

Evolutionary Insights and Horizontal Gene Transfer

  • Evolutionary Significance : The integration of this compound synthase gene in Nicotiana species illustrates an example of horizontal gene transfer in plant evolution, providing insights into plant-bacterial interactions (Suzuki et al., 2002).

properties

Molecular Formula

C11H13N3O6

Molecular Weight

283.24 g/mol

IUPAC Name

(4R)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid

InChI

InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6?,11-/m1/s1

InChI Key

XGCZNSAJOHDWQS-MGAKOFKPSA-N

Isomeric SMILES

C1C(N[C@@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O

synonyms

cucumopine
cucumopine, (4R-cis)-isomer
mikimopine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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